molecular formula C15H19N5O3 B14901050 4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid

4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid

Cat. No.: B14901050
M. Wt: 317.34 g/mol
InChI Key: PLMKBOZCMKWCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a pyrimidine derivative through a butyl chain. The presence of multiple amino groups and a pyrimidine ring makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of intermediate compounds with α-amino acids or γ-amino butyric acid using coupling reagents such as N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine. The final product is obtained through alkaline hydrolysis with 1 N NaOH .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions and purification techniques. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s amino groups and pyrimidine ring allow it to bind to specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid is unique due to its specific structure, which includes a benzoic acid moiety linked to a pyrimidine derivative through a butyl chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H19N5O3

Molecular Weight

317.34 g/mol

IUPAC Name

4-[4-amino-3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoic acid

InChI

InChI=1S/C15H19N5O3/c16-7-10(11-12(17)19-15(18)20-13(11)21)6-3-8-1-4-9(5-2-8)14(22)23/h1-2,4-5,10H,3,6-7,16H2,(H,22,23)(H5,17,18,19,20,21)

InChI Key

PLMKBOZCMKWCAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(CN)C2=C(N=C(NC2=O)N)N)C(=O)O

Origin of Product

United States

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